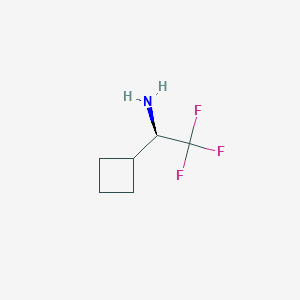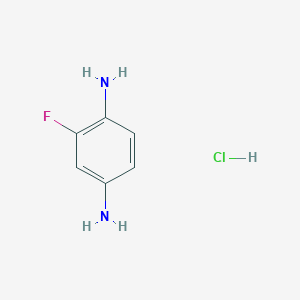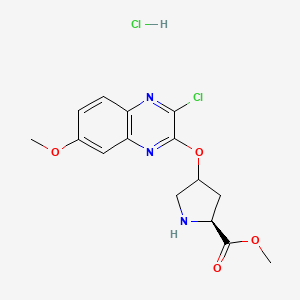
L-Isoleucine7-amido-4-methylcoumarintrifluroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of L-Isoleucine7-amido-4-methylcoumarintrifluroacetate involves several steps. The reaction conditions typically involve the use of coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the formation of the amide bond . Industrial production methods may involve large-scale synthesis using automated peptide synthesizers to ensure high yield and purity .
Chemical Reactions Analysis
L-Isoleucine7-amido-4-methylcoumarintrifluroacetate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
L-Isoleucine7-amido-4-methylcoumarintrifluroacetate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of L-Isoleucine7-amido-4-methylcoumarintrifluroacetate involves its interaction with specific molecular targets. The compound’s fluorescent properties allow it to bind to enzymes or proteins, enabling the study of their activities and interactions . The molecular pathways involved include the binding of the compound to active sites of enzymes, leading to changes in fluorescence that can be measured and analyzed .
Comparison with Similar Compounds
L-Isoleucine7-amido-4-methylcoumarintrifluroacetate can be compared with other similar compounds such as L-Isoleucine7-amido-4-methylcoumarin . While both compounds share similar structures, the presence of the trifluoroacetate group in this compound enhances its stability and solubility . This makes it more suitable for certain applications, particularly in industrial and medical research .
Similar compounds include:
These compounds share structural similarities but differ in their specific functional groups and properties .
Properties
Molecular Formula |
C18H17F3N2O7 |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-methyl-5-[[4-methyl-2-oxo-7-(2,2,2-trifluoroacetyl)oxychromen-3-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H17F3N2O7/c1-7(13(22)15(25)26)5-12(24)23-14-8(2)10-4-3-9(6-11(10)30-16(14)27)29-17(28)18(19,20)21/h3-4,6-7,13H,5,22H2,1-2H3,(H,23,24)(H,25,26)/t7-,13-/m0/s1 |
InChI Key |
LAYIEHLYJBOXFT-CPFSXVBKSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C(F)(F)F)NC(=O)C[C@H](C)[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C(F)(F)F)NC(=O)CC(C)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine](/img/structure/B13036562.png)











![(1S,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13036647.png)
